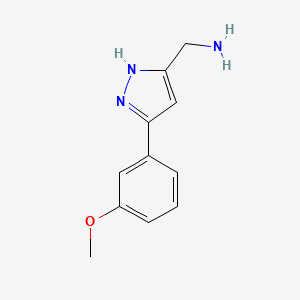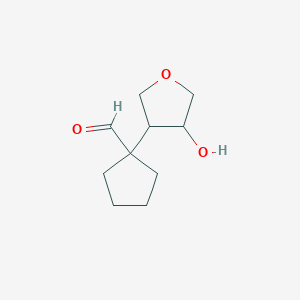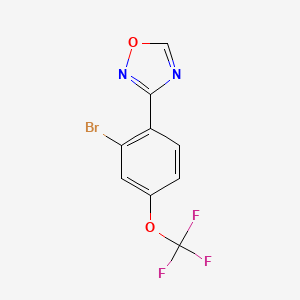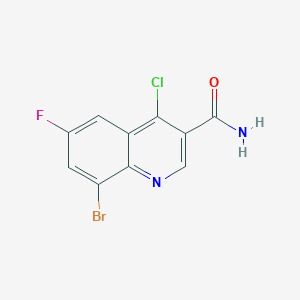
8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a carboxamide group at the 3-position. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The carboxamide group can be introduced by reacting the halogenated quinoline with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and scalable reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group, leading to the formation of corresponding carboxylic acids or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Substitution Reactions: Products include substituted quinolines with various functional groups replacing the halogens.
Oxidation and Reduction: Products include carboxylic acids or amines derived from the carboxamide group.
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-chloro-6-fluoroquinoline
- 3-Bromo-4-chloro-6-fluoroquinoline
- 4-Bromo-6-fluoroquinoline
- 4-Bromo-7-fluoroquinoline
Uniqueness
8-Bromo-4-chloro-6-fluoroquinoline-3-carboxamide is unique due to the presence of the carboxamide group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other halogenated quinolines . This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H5BrClFN2O |
|---|---|
Peso molecular |
303.51 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-6-fluoroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H5BrClFN2O/c11-7-2-4(13)1-5-8(12)6(10(14)16)3-15-9(5)7/h1-3H,(H2,14,16) |
Clave InChI |
IRYSVXWXDPZPME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C(=O)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



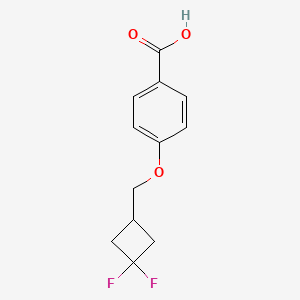
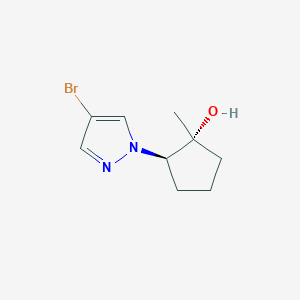
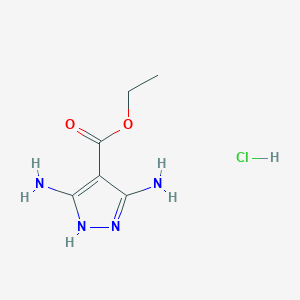
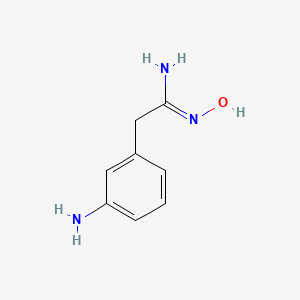
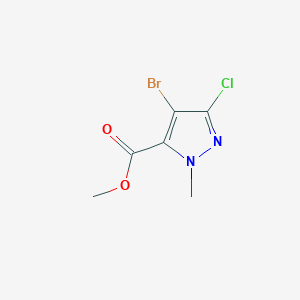
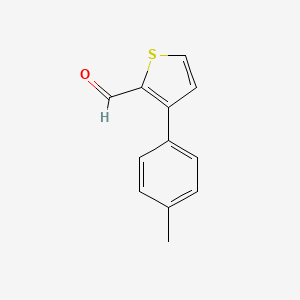
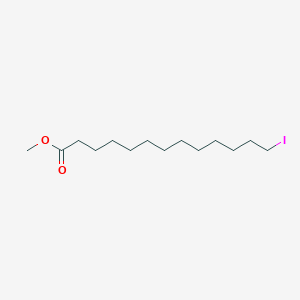
![3-(5-Fluoro-1H-benzo[d]imidazol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B15279467.png)
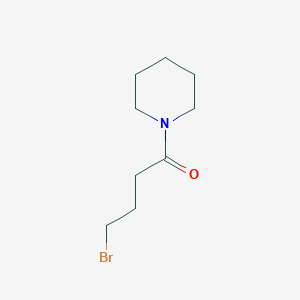
![(S)-5,7-Dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15279480.png)
